2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sulfophenyl)azo)phenyl)azo)-5-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sul fophenyl)azo)phenyl)azo)-5-hydroxy- is a complex organic compound with a molecular formula of C34H29N13O7S2[_{{{CITATION{{{1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- [2- (2,4 ](https://cdxappsepagov/oms-substance-registry-services/substance-details/142695){{{CITATION{{{_1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- 2- (2,4 ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is synthesized through a multi-step process involving diazotization and azo coupling reactions. The starting materials typically include naphthalenedisulfonic acid, 2,4-diaminobenzenesulfonic acid, and 3-aminophenol. The reaction conditions involve maintaining specific temperatures and pH levels to ensure the formation of the desired azo bonds.
Industrial Production Methods: In an industrial setting, the compound is produced in large batches using continuous flow reactors. The process involves precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other suitable methods to remove impurities.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[2 ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium dithionite are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of sulfonyl groups.
Reduction: Reduction of azo bonds to amine groups.
Substitution: Introduction of different functional groups.
Scientific Research Applications
The compound finds applications in various fields, including chemistry, biology, medicine, and industry[_{{{CITATION{{{_3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[2 ....
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions[_{{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Biology: The compound is utilized in biological staining and imaging techniques[{{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Medicine: {{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Industry: The primary use of the compound is as a synthetic dye in textiles, leather, and paper industries[{{{CITATION{{{_1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- 2- (2,4 ....
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways. The azo bonds and sulfonic acid groups play a crucial role in its mechanism of action. The specific pathways involved depend on the application, such as binding to cellular receptors in biological systems or acting as a catalyst in chemical reactions.
Comparison with Similar Compounds
Direct Blue 6
Direct Red 28
Direct Yellow 11
Uniqueness: 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sul fophenyl)azo)phenyl)azo)-5-hydroxy- is unique due to its complex structure and the presence of multiple azo and sulfonic acid groups, which contribute to its diverse applications and reactivity.
Properties
CAS No. |
73944-13-5 |
---|---|
Molecular Formula |
C34H29N13O13S4 |
Molecular Weight |
955.9 g/mol |
IUPAC Name |
4-amino-3,6-bis[[4-[(2,4-diamino-5-sulfophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H29N13O13S4/c35-20-11-22(37)26(61(49,50)51)13-24(20)44-40-16-1-5-18(6-2-16)42-46-32-28(63(55,56)57)9-15-10-29(64(58,59)60)33(34(48)30(15)31(32)39)47-43-19-7-3-17(4-8-19)41-45-25-14-27(62(52,53)54)23(38)12-21(25)36/h1-14,48H,35-39H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |
InChI Key |
FXXFIMKBSJLZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)S(=O)(=O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6N)N)S(=O)(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.